molecular formula C15H14ClNOS B2494075 1-[(4-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)acetone CAS No. 882081-37-0

1-[(4-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)acetone

Cat. No. B2494075
M. Wt: 291.79
InChI Key: FHGZJOUMDWOUAY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-[(4-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)acetone often involves multi-step processes including reactions such as condensation, cyclization, and functional group transformations. These processes can yield compounds with complex structures and functionalities, contributing to their potential applications in various fields (Mabkhot et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds similar to 1-[(4-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)acetone is often characterized using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide detailed information on the geometry, intramolecular interactions, and electronic structure of the molecules, facilitating the understanding of their properties and reactivity (Yin et al., 2005).

Chemical Reactions and Properties

Compounds of this nature can undergo various chemical reactions, including 1,3-dipolar cycloadditions, which allow for the synthesis of heterocyclic compounds. These reactions can be influenced by factors such as the presence of nitrile oxides and can lead to the formation of functionally diverse molecules (Kumar et al., 2013).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, are crucial for their potential applications. These properties can be tailored through modifications in the molecular structure, enabling the design of compounds with desired physical characteristics (Yamada, 2010).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are key to understanding the behavior of these compounds in chemical reactions. Studies on related compounds have shown a range of reactivities and stabilities, which are influenced by the molecular structure and substituents (Guna et al., 2015).

Scientific Research Applications

1. Radiopharmaceutical Applications

The compound's derivatives have been explored for potential use in radiopharmaceutical applications, specifically for imaging COX-1 and COX-2 isoforms by positron emission tomography. However, studies like those conducted by Fujisaki et al. (2005) have indicated that some derivatives may not be suitable for in vivo biomarkers of COX enzymes due to significant non-specific binding Fujisaki et al., 2005.

2. Metabolic Pathway Investigations

Research has investigated the metabolic transformation of related compounds, shedding light on the complex metabolic pathways of certain carcinogenic arylamines and their interactions with the intestinal microflora. Studies like those by Okumura et al. (1995) have highlighted the role of intestinal microflora in forming N-acyl derivatives from arylamines, which could provide insights into the metabolism of similar compounds Okumura et al., 1995.

3. Exploring Anti-inflammatory and Gastroprotective Properties

The synthesis and evaluation of chalcones, a class of compounds related to 1-[(4-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)acetone, have demonstrated potential anti-inflammatory and gastroprotective activities. Studies like the one by Okunrobo et al. (2006) have revealed that certain chalcones can be effective inhibitors of carrageenan-induced rat paw edema and have significant gastroprotective activity Okunrobo et al., 2006.

4. Hepatoprotective Agent Synthesis

The synthesis of sulfanyl-substituted compounds, structurally analogous to SAM (S-adenosyl-L-methionine), has been explored for their hepatoprotective properties. Akhmetova et al. (2018) conducted research on sulfanyl derivatives of diketones and azoles, indicating the potential of these compounds, including metal complexes, as effective hepatoprotective agents Akhmetova et al., 2018.

properties

IUPAC Name

1-(4-aminophenyl)sulfanyl-3-(4-chlorophenyl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNOS/c16-12-3-1-11(2-4-12)9-14(18)10-19-15-7-5-13(17)6-8-15/h1-8H,9-10,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGZJOUMDWOUAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)CSC2=CC=C(C=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)acetone

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